4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
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Overview
Description
4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C7H9F3N4. It is known for its unique structure, which includes a hydrazino group, two methyl groups, and a trifluoromethyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine typically involves the reaction of 5,6-dimethyl-2-(trifluoromethyl)pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydrazino group can yield azo compounds, while nucleophilic substitution can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the two methyl groups at positions 5 and 6.
4-Hydrazino-5,6-dimethylpyrimidine: Similar structure but lacks the trifluoromethyl group at position 2.
4-Hydrazino-2-(trifluoromethyl)pyrimidine: Similar structure but lacks the methyl groups at positions 5 and 6.
Uniqueness
4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydrazino group and the trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c1-3-4(2)12-6(7(8,9)10)13-5(3)14-11/h11H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIGPLAPDJQMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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